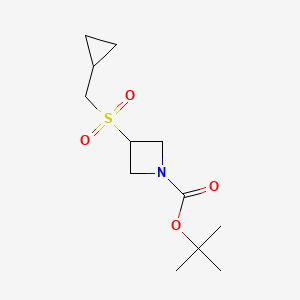

tert-Butyl 3-(cyclopropylmethane)sulfonylazetidine-1-carboxylate

Description

tert-Butyl 3-(cyclopropylmethane)sulfonylazetidine-1-carboxylate (CAS: 1820741-23-8) is a sulfonyl-functionalized azetidine derivative. Its structure comprises a four-membered azetidine ring with two key substituents:

- 1-Position: A tert-butoxycarbonyl (Boc) group, a common protecting group that enhances solubility and stability.

The compound is commercially available with 98% purity (MFCD28166410) and is of interest in medicinal chemistry due to the azetidine ring’s conformational rigidity and the sulfonyl group’s polarity .

Properties

IUPAC Name |

tert-butyl 3-(cyclopropylmethylsulfonyl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4S/c1-12(2,3)17-11(14)13-6-10(7-13)18(15,16)8-9-4-5-9/h9-10H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJPZMUAMVZSWRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)CC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401127344 | |

| Record name | 1-Azetidinecarboxylic acid, 3-[(cyclopropylmethyl)sulfonyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401127344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820741-23-8 | |

| Record name | 1-Azetidinecarboxylic acid, 3-[(cyclopropylmethyl)sulfonyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820741-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Azetidinecarboxylic acid, 3-[(cyclopropylmethyl)sulfonyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401127344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(cyclopropylmethane)sulfonylazetidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl azetidine-1-carboxylate with cyclopropylmethane sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(cyclopropylmethane)sulfonylazetidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler azetidine derivatives.

Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Azetidine derivatives without the sulfonyl group.

Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl 3-(cyclopropylmethane)sulfonylazetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design and synthesis of novel pharmaceuticals. The azetidine ring is a common motif in many bioactive compounds, and the presence of the sulfonyl group can enhance the compound’s pharmacokinetic properties.

Industry: In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(cyclopropylmethane)sulfonylazetidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the azetidine ring can provide rigidity and specificity to the molecule’s binding interactions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparison

The table below compares tert-butyl 3-(cyclopropylmethane)sulfonylazetidine-1-carboxylate with structurally related compounds:

Key Observations:

Ring System Effects :

- The azetidine ring in the target compound introduces higher ring strain but greater conformational rigidity compared to cyclopropane (3-membered) or piperidine (6-membered) systems. This affects molecular interactions and bioavailability .

- Cyclopropane -containing analogs (QA-0435, QM-0665) exhibit enhanced metabolic stability due to the strained ring but reduced solubility.

The cyclopropylmethyl moiety adds steric bulk, which may hinder enzymatic degradation, a feature shared with QM-0665 .

Boc Group Utility :

- The tert-butyl carbamate group is a recurring motif in analogs, aiding in synthetic intermediates’ stability and purification .

Biological Activity

tert-Butyl 3-(cyclopropylmethane)sulfonylazetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

Structure and Composition

- Molecular Formula : CHNOS

- Molecular Weight : 229.33 g/mol

- CAS Number : 1648864-55-4

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | Not available |

| Purity | >95% |

| Storage Conditions | Store in freezer, under -20°C |

Safety Information

The compound has been classified with several hazard statements, including causing skin irritation and serious eye damage (H315, H318). Proper handling precautions should be taken.

The biological activity of this compound is primarily associated with its interaction with specific biological targets. Preliminary studies suggest that it may exhibit antifungal and anticancer properties, similar to other azetidine derivatives.

Antifungal Activity

Research has indicated that azetidine derivatives can possess antifungal properties. For instance, studies on related compounds have shown effectiveness against fungal strains such as Trichophyton mentagrophytes and Trichophyton rubrum. The disk diffusion method was employed to assess the antifungal activity of these compounds, revealing varying degrees of potency.

Anticancer Activity

In vitro assays have demonstrated that some azetidine derivatives can inhibit tumor cell growth. For example, the resazurin reduction assay showed moderate effectiveness in inhibiting cancer cell lines, suggesting that tert-butyl azetidines may induce cytotoxic effects through mechanisms involving lipid droplet formation and apoptosis.

Study 1: Antifungal Efficacy

A comparative study evaluated the antifungal efficacy of tert-butyl azetidine derivatives against fungal pathogens. The results indicated that certain modifications to the azetidine structure enhanced antifungal activity, which could inform future drug design.

Study 2: Cytotoxicity Evaluation

In another study, the cytotoxic effects of this compound were assessed using various cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell viability, with IC values indicating significant potential for further development as an anticancer agent.

Research Findings Summary

The following table summarizes key findings from recent studies on the biological activity of tert-butyl azetidines:

Q & A

Basic: What are the optimal reaction conditions for synthesizing tert-butyl 3-(cyclopropylmethane)sulfonylazetidine-1-carboxylate?

Answer:

The synthesis typically involves multi-step protocols. For sulfonylation reactions, a common approach includes using DMAP (4-dimethylaminopyridine) and triethylamine in dichloromethane (DCM) at 0–20°C to activate the sulfonyl group and facilitate coupling with the azetidine core . Cyclopropyl-containing intermediates (e.g., cyclopropylmethane derivatives) can be prepared via cyclopropanation reactions using diazo compounds or metal-catalyzed methods, followed by purification via silica gel column chromatography . Reaction yields are optimized by controlling stoichiometry, temperature, and catalyst loading (e.g., 1.2–1.5 equivalents of sulfonyl chloride relative to the amine).

Basic: How is this compound characterized?

Answer:

Key characterization methods include:

- NMR Spectroscopy : H and C NMR confirm structural integrity (e.g., tert-butyl group at δ ~1.4 ppm, sulfonyl resonances at δ ~3.0–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] for CHNOS: calc. 276.127, observed 276.126) .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:

Discrepancies in NMR or MS data (e.g., unexpected splitting or missing peaks) may arise from conformational flexibility or impurities. To resolve these:

- Perform X-ray crystallography using programs like SHELXL to determine absolute configuration and validate bond angles/distances .

- Use 2D NMR techniques (e.g., COSY, HSQC) to assign overlapping proton environments .

- Cross-validate with DFT calculations to predict NMR chemical shifts and compare with experimental data .

Basic: What purification strategies are effective for isolating this compound?

Answer:

- Silica Gel Chromatography : Elute impurities using gradients of ethyl acetate/hexanes (e.g., 20–50% EtOAc) .

- Recrystallization : Use solvents like dichloromethane/hexane mixtures to isolate crystalline forms .

- HPLC Prep Purification : For high-purity (>99%) batches, employ preparative C18 columns with optimized mobile phases .

Advanced: How does the sulfonyl group influence reactivity in downstream functionalization?

Answer:

The sulfonyl group acts as a strong electron-withdrawing group, enabling:

- Nucleophilic Substitution : React with amines or thiols under basic conditions (e.g., KCO in DMF) to replace sulfonyl moieties .

- Cross-Coupling Reactions : Participate in Suzuki-Miyaura couplings using boronic acids and Pd catalysts .

- Hydrolysis Stability : Test pH-dependent stability (e.g., 1N HCl/NaOH at 25°C) to optimize conditions for protecting group removal .

Advanced: What methodologies assess the compound’s interactions with biological targets?

Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., K values) with immobilized enzymes/receptors .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-target interactions .

- Molecular Docking : Use software like AutoDock Vina to predict binding poses and guide SAR (structure-activity relationship) studies .

Basic: What are its stability profiles under storage conditions?

Answer:

- Short-Term Stability : Store at –20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis .

- Long-Term Stability : Lyophilized powders remain stable for >12 months at –80°C .

- Light Sensitivity : Protect from UV exposure using amber vials to avoid photodegradation .

Advanced: How can computational modeling optimize its pharmacological potential?

Answer:

- ADMET Prediction : Use tools like SwissADME to forecast bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions .

- Free Energy Perturbation (FEP) : Simulate mutations in target proteins to refine compound selectivity .

- QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric parameters (LogP, TPSA) with bioactivity data .

Basic: What are its potential applications in drug discovery?

Answer:

- Kinase Inhibitor Scaffold : The azetidine-sulfonyl core mimics ATP-binding motifs in kinases (e.g., PI3K, EGFR) .

- Antimicrobial Agents : Analogues with fluorinated cyclopropyl groups show activity against resistant pathogens .

- Protease Inhibitors : The sulfonyl group can chelate catalytic residues in viral proteases (e.g., SARS-CoV-2 M) .

Advanced: How to address synthetic challenges in scaling up production?

Answer:

- Flow Chemistry : Optimize exothermic steps (e.g., sulfonylation) using microreactors for improved heat transfer .

- DoE (Design of Experiments) : Apply statistical models to screen solvent/base combinations and minimize side products .

- Catalyst Recycling : Use immobilized catalysts (e.g., Pd on carbon) to reduce costs in cross-coupling steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.